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Compound of Interest

Compound Name: LDN-91946

Cat. No.: B1674678 Get Quote

Disclaimer: Initial searches for the off-target kinase inhibition profile of LDN-91946 did not yield

any specific public data. This may indicate that it is a novel compound, has a different

designation, or that its selectivity profile has not been published. To fulfill the structural and

content requirements of your request, we will use the well-characterized and structurally related

BMP inhibitor, LDN-193189, as a proxy. The following information is based on published data

for LDN-193189 and serves as an example of a technical support guide.

Frequently Asked Questions (FAQs)
Q1: What is the known on-target and off-target kinase inhibition profile of LDN-193189?

A1: LDN-193189 is a potent inhibitor of the Bone Morphogenetic Protein (BMP) type I receptors

ALK1, ALK2, ALK3, and ALK6.[1][2][3] It displays high selectivity for BMP signaling over the

TGF-β pathway.[1][2][3] However, like many kinase inhibitors, it can exhibit off-target activity,

especially at higher concentrations. A kinome-wide screen of 200 human kinases revealed that

at a concentration of 1 µM, LDN-193189 inhibited 21 of these kinases by more than 50%.[4]

Another study profiling it against 121 kinases found that at 10 µM, it inhibited 44 kinases by

over 50%.[5]
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Target Kinase IC50 (nM) Assay Type

ALK1 0.8 Cell-free

ALK2 0.8 Cell-free

ALK3 5.3 Cell-free

ALK6 16.7 Cell-free

Data sourced from Selleck Chemicals product datasheets.[1][2][3]

Off-Target Activity (% Inhibition at 1 µM)

Off-Target Kinase % Inhibition at 1 µM

ABL >50%

SIK2 >50%

KDR (VEGFR2) Significant Inhibition

...and 18 others >50%

This is a summary from a screen of 200 kinases. For a comprehensive list, refer to the

supplementary data in Sanvitale et al., 2013.[4][6] It is noteworthy that at 10 µM, the number of

significantly inhibited off-target kinases increases substantially.[5]

Q2: My experimental results are inconsistent with the expected phenotype from BMP pathway

inhibition. Could this be due to off-target effects of LDN-193189?

A2: Yes, unexpected or inconsistent results could be attributable to off-target effects,

particularly if you are using concentrations at or above 1 µM.[4] LDN-193189 is known to inhibit

other kinases, such as VEGFR2 (KDR), which could lead to phenotypes related to vascular

development that are independent of BMP signaling.[4][6] To investigate this, we recommend

the following troubleshooting workflow.

Troubleshooting Workflow for Unexpected Phenotypes

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://www.selleckchem.com/404.html
https://www.selleckchem.com/products/ldn-193189-dihydrochloride-bmp-signaling-inhibitor.html
https://www.universalbiologicals.com/ldn-193189-s2618-grp
https://pmc.ncbi.nlm.nih.gov/articles/PMC3639963/
https://journals.plos.org/plosone/article/figures?id=10.1371/journal.pone.0062721
https://discovery.dundee.ac.uk/files/2007418/Vogt_CLSAccepted.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC3639963/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3639963/
https://journals.plos.org/plosone/article/figures?id=10.1371/journal.pone.0062721
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674678?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Observation

Troubleshooting Steps

Conclusion

Unexpected Experimental
Result Observed

Step 1: Titrate Inhibitor
Is the phenotype dose-dependent?
Use lowest effective concentration.

Start Troubleshooting

Step 2: Use Orthogonal Inhibitor
Does a structurally different inhibitor

of the same target (e.g., K02288)
recapitulate the phenotype?

If phenotype persists at low conc.

Step 3: Genetic Rescue/Knockdown
Does knockdown of the intended target

mimic the inhibitor phenotype?
Can overexpression rescue it?

If orthogonal inhibitor gives
different results

Phenotype is likely
ON-TARGET

If orthogonal inhibitor
gives SAME results

Step 4: Assess Off-Targets
Does knockdown of a known off-target

(e.g., KDR) mimic the phenotype?

If genetic modulation does
NOT match inhibitor effect

If genetic modulation
matches inhibitor effect

Phenotype is likely
OFF-TARGET

If off-target knockdown
mimics phenotype

Click to download full resolution via product page

Caption: Troubleshooting workflow for kinase inhibitor off-target effects.
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Q3: What is a standard protocol for determining the in vitro kinase inhibitory activity of a

compound like LDN-193189?

A3: There are several methods to determine in vitro kinase activity, including radiometric

assays, fluorescence-based assays, and ELISAs.[7] Below is a representative protocol for a

non-radioactive, luminescence-based kinase assay, which is a common format for high-

throughput screening.

Experimental Protocols
Representative Protocol: In Vitro Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)

This protocol is a generalized procedure and requires optimization for specific kinases and

inhibitors.

Reagent Preparation:

Prepare a stock solution of the kinase inhibitor (e.g., LDN-193189) in 100% DMSO.

Prepare a serial dilution of the inhibitor in kinase assay buffer. The final DMSO

concentration in the assay should be kept low (<1%).

Prepare the recombinant kinase enzyme in kinase assay buffer.

Prepare the substrate (e.g., a generic substrate like Myelin Basic Protein or a specific

peptide substrate) and ATP in kinase assay buffer. The ATP concentration should ideally

be at or near the Km for the specific kinase to accurately determine IC50 values.[6]

Assay Procedure:

Add the kinase inhibitor dilutions to the wells of a 96-well or 384-well plate. Include "no

inhibitor" (vehicle control) and "no enzyme" (background) controls.

Add the kinase enzyme to all wells except the "no enzyme" background controls.

Initiate the kinase reaction by adding the ATP/substrate mixture to all wells.
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Incubate the plate at the optimal temperature (e.g., 30°C) for the specified reaction time

(e.g., 60 minutes). The incubation time should be within the linear range of the reaction.

Detection:

After incubation, add a kinase detection reagent (e.g., ADP-Glo™ or Kinase-Glo®

Luminescent Kinase Assay reagent). This reagent simultaneously stops the kinase

reaction and measures the amount of ATP remaining or ADP produced.

Incubate the plate as per the detection reagent manufacturer's instructions (e.g., 10-40

minutes at room temperature).

Measure the luminescence using a plate reader.

Data Analysis:

Subtract the "no enzyme" background signal from all other readings.

Normalize the data to the "no inhibitor" control (representing 100% activity).

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

Fit the data to a four-parameter logistic curve to determine the IC50 value, which is the

concentration of the inhibitor required to reduce kinase activity by 50%.[7]

This document is for informational purposes only and is based on publicly available data for

LDN-193189. Researchers should always consult primary literature and perform their own

validation experiments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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